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Compound of Interest

Compound Name: (-)-Stylopine

Cat. No.: B600726

For researchers, scientists, and drug development professionals, understanding the kinase
selectivity of a compound is paramount for assessing its therapeutic potential and predicting
potential off-target effects. This guide provides a comparative analysis of the cross-reactivity
profile of (-)-Stylopine, a naturally occurring alkaloid, against a panel of kinases, with a focus
on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CK2).

While a comprehensive kinome-wide scan for (-)-Stylopine is not publicly available, existing
research provides valuable insights into its inhibitory activity against specific kinases. This
guide synthesizes the available experimental and computational data to offer a comparative
perspective against established kinase inhibitors.

Comparative Inhibitory Activity of (-)-Stylopine

The inhibitory potency of (-)-Stylopine has been evaluated against VEGFR2, a key regulator of
angiogenesis, and computationally predicted for CK2, a kinase implicated in various cellular
processes including cell growth and proliferation. The following tables summarize the available
guantitative data and compare it with well-known kinase inhibitors.

VEGFR2 Inhibition Profile

(-)-Stylopine has demonstrated inhibitory activity against VEGFR2 in in-vitro cell-based
assays. For comparison, the IC50 values of established VEGFR2 inhibitors are also presented.
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Compound IC50 (VEGFR2) Assay Type Reference
) Cell-based (MTT
(-)-Stylopine 0.987 uM [1]
Assay)
Axitinib 0.2nM Cell-free [2]
Sorafenib 90 nM Cell-free [2]
Sunitinib 80 nM Cell-free [2]

Note: The IC50 value for (-)-Stylopine was determined in a cell proliferation assay (MTT) with
MG-63 osteosarcoma cells, which reflects the overall effect on cell viability upon VEGFR2
inhibition, whereas the IC50 values for the comparator drugs were determined in cell-free
enzymatic assays, which measure direct inhibition of the kinase. A molecular docking study
predicted a higher potency for (-)-Stylopine with an inhibitory constant (Ki) of 39.52 nM against
the VEGFR2 kinase domain.[1]

Predicted Casein Kinase 2 (CK2) Interaction

Computational studies have identified (-)-Stylopine as a potential inhibitor of Casein Kinase 2
(CK2). While experimental IC50 values are not yet available, these in silico analyses suggest a
promising interaction. The table below includes IC50 values for established CK2 inhibitors for
comparative purposes.

Compound IC50 (CK2) Assay Type Reference
) Not Experimentally N o
(-)-Stylopine ) In Silico Prediction [3][4]
Determined

Silmitasertib (CX-

1nM Cell-free [5][6]
4945)
TBB (4,5,6,7-
Tetrabromobenzotriaz  ~1 uM Cell-free [7]
ole)

Note: The interaction between (-)-Stylopine and CK2 has been predicted through virtual
screening and molecular dynamics simulations, which suggest a stable binding.[3][4] Further in
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vitro and in vivo studies are required to confirm this predicted inhibitory activity and determine

an experimental IC50 value.

Signaling Pathways

To visualize the context of (-)-Stylopine's potential kinase interactions, the following diagrams

illustrate the signaling pathways of VEGFR2 and CK2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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